molecular formula C12H15NO B3366031 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol CAS No. 13105-78-7

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol

Cat. No.: B3366031
CAS No.: 13105-78-7
M. Wt: 189.25 g/mol
InChI Key: YYPOTADBPXCJBI-UHFFFAOYSA-N
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Description

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is a versatile chemical compound with the molecular formula C₁₂H₁₅NO. It is used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in drug synthesis, catalysis, and other advanced chemical processes.

Safety and Hazards

The safety and hazards associated with “2-(Benzyl(prop-2-yn-1-yl)amino)ethanol” include precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) and a signal word of warning .

Mechanism of Action

Target of Action

It is known that this compound is used in diverse scientific research, including drug synthesis and catalysis, suggesting it may interact with a variety of molecular targets.

Mode of Action

Compounds with similar structures have been shown to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways

Biochemical Pathways

Given its use in drug synthesis and catalysis, it is likely that this compound interacts with multiple biochemical pathways.

Result of Action

Given its use in scientific research, it is likely that this compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound is stable at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol involves the reaction of N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine with pyridine and thionyl chloride in dichloromethane at room temperature for 2 hours. This is followed by the addition of sodium azide in N,N-dimethylformamide at 80°C for 8 hours .

Another method involves the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 20°C for 12 hours. The reaction mixture is then purified by flash column chromatography on silica gel with acetone in dichloromethane as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like Jones reagent or Dess-Martin periodinane.

    Reduction: It can be reduced using hydrogenation or hydride reagents.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) in N,N-dimethylformamide (DMF) or other nucleophiles in suitable solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Synthesis: It serves as a building block for the synthesis of various pharmaceuticals.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations.

    Material Science: It is involved in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzylprop-2-yn-1-amine: Similar structure but lacks the hydroxyl group.

    2-(Benzylamino)ethanol: Similar structure but lacks the alkyne moiety.

    N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine: Precursor in the synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an alkyne moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-[benzyl(prop-2-ynyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOTADBPXCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292403
Record name 2-[benzyl(prop-2-ynyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-78-7
Record name NSC82291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[benzyl(prop-2-ynyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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